2-Amino-3-cyano-5-methoxymethylpyrazine
Description
Systematic Nomenclature and Molecular Identification
The IUPAC name for this compound is 3-amino-6-(methoxymethyl)pyrazine-2-carbonitrile , reflecting its substitution pattern on the pyrazine ring. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ C7H8N_4O $$ | |
| Molecular Weight | 164.16 g/mol | |
| SMILES | COCC1=CN=C(C(=N1)C#N)N |
|
| InChIKey | PZGWUZUJYKDJGA-UHFFFAOYSA-N | |
| CAS Registry Number | 40127-92-2 |
The pyrazine core adopts a planar conformation, with the methoxymethyl group introducing steric bulk at position 5. The amino and cyano groups at positions 2 and 3 create a polarized electronic environment, facilitating interactions in biological systems.
Historical Context of Pyrazine Derivatives in Heterocyclic Chemistry
Pyrazines, first isolated in the 19th century, gained prominence through the Maillard reaction, which produces flavor compounds in cooked foods. Modern synthetic methods, such as condensation reactions and metal-catalyzed cross-couplings, have expanded their utility in drug discovery. For example:
- Condensation routes : Early pyrazine syntheses relied on dimerization of α-aminoketones, but contemporary approaches use cyclization of diamines with carbonyl compounds.
- Functionalization strategies : The introduction of electron-withdrawing groups (e.g., cyano) and alkoxy chains (e.g., methoxymethyl) enhances pyrazines' reactivity and bioavailability.
This compound represents a hybrid structure combining traditional heterocyclic motifs with modern functional group engineering.
Significance of Functional Group Arrangement in Applications
The compound’s functional groups confer dual utility in biological and material sciences:
- Amino group : Participates in hydrogen bonding with enzyme active sites, making it a candidate for kinase inhibitors.
- Cyano group : Serves as a leaving group in nucleophilic substitution reactions, enabling derivatization into amides or carboxylic acids.
- Methoxymethyl group : Improves solubility in polar solvents, critical for formulation in drug delivery systems.
Comparative analysis with related pyrazines highlights its unique properties:
| Compound | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | $$ C7H8N_4O $$ |
Properties
CAS No. |
40127-92-2 |
|---|---|
Molecular Formula |
C7H8N4O |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-amino-6-(methoxymethyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C7H8N4O/c1-12-4-5-3-10-7(9)6(2-8)11-5/h3H,4H2,1H3,(H2,9,10) |
InChI Key |
PZGWUZUJYKDJGA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CN=C(C(=N1)C#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Amino-3-cyano-5-methoxymethylpyrazine with structurally related pyrazine derivatives:
Key Differences and Trends
Reactivity: The cyano group in this compound enhances electrophilicity at position 3, enabling nucleophilic substitutions (e.g., with amines or thiols) . In contrast, halogenated analogs like 5-Bromo-3-methoxypyrazin-2-amine undergo Suzuki-Miyaura couplings . Methoxymethyl vs. Halogen/Methyl Groups: The methoxymethyl substituent improves solubility in organic solvents (e.g., THF, DMSO) compared to hydrophobic methyl or halogen groups .
Biological Activity: Compounds with chloro substituents (e.g., 2-Amino-5-chloro-3-methoxypyrazine) exhibit antimalarial activity, while methyl groups (e.g., 3-Chloro-5-methylpyrazin-2-amine) are common in kinase inhibitors . The methoxymethyl group in the target compound is pivotal for pteridine biosynthesis, as it allows selective deoxygenation and side-chain elongation .
Synthetic Utility: this compound is synthesized via deoxygenation of its 1-oxide form, a milder process compared to the harsh conditions required for deoxygenating 6-chloromethylpyrazine oxides . Analogous compounds like ethyl 5-aminopyrazine-2-carboxylate (CAS: 54013-06-8) are synthesized via esterification, emphasizing the role of carboxyl groups in prodrug design .
Q & A
Q. What are the established synthetic routes for 2-amino-3-cyano-5-methoxymethylpyrazine, and how are reaction conditions optimized?
The compound is synthesized via a multi-step pathway starting from intermediates such as 2-amino-3-cyano-5-chloromethylpyrazine 1-oxide (2). A key step involves refluxing intermediate 2 in methanol for 48 hours to introduce the methoxymethyl group (yield: 76%) . Deoxygenation with phosphorus trichloride in tetrahydrofuran further converts the oxide to the final product (yield: 59%) . Optimization requires precise control of temperature (reflux), solvent polarity, and reaction time.
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR spectroscopy : Characterizes substituent positions (e.g., δ 3.28 for OCH₃, δ 8.20 for pyrazine protons) .
- IR spectroscopy : Identifies functional groups (e.g., 2220 cm⁻¹ for CN, 3400-3200 cm⁻¹ for NH₂) .
- HPLC : Monitors reaction progress and purity (>95% purity typically required for pharmacological studies) .
Q. How do the functional groups (cyano, amino, methoxymethyl) influence chemical reactivity?
- The cyano group enables nucleophilic additions or reductions to form amines.
- The amino group participates in condensation reactions (e.g., with carbonyl compounds).
- The methoxymethyl group enhances solubility in polar solvents and stabilizes intermediates via hydrogen bonding .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of nucleophilic substitutions at the methoxymethyl position?
The chloromethyl intermediate (2 ) undergoes nucleophilic displacement due to the electrophilic nature of the chlorinated carbon. Methanol acts as a nucleophile under reflux, with the reaction favoring SN2 mechanisms due to minimal steric hindrance . Steric effects from adjacent substituents (e.g., cyano groups) may slow competing pathways .
Q. How can computational modeling predict the compound’s reactivity in derivatization reactions?
Density Functional Theory (DFT) calculations can map electron density distributions, identifying reactive sites. For example, the LUMO of the cyano group suggests susceptibility to nucleophilic attack, while the HOMO of the amino group highlights its role as an electron donor .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Yields for deoxygenation of 3 to 5 vary (59% in vs. 65–70% in other studies). Discrepancies may arise from impurities in phosphorus trichloride or incomplete reaction monitoring. Reproducibility requires strict control of reagent purity and real-time HPLC tracking .
Q. What strategies optimize scalability while minimizing side reactions?
- Solvent choice : Tetrahydrofuran (THF) improves homogeneity during deoxygenation .
- Catalyst screening : Transition metals (e.g., Pd/C) may accelerate substitutions but risk cyano group reduction.
- Temperature gradients : Gradual heating prevents exothermic side reactions (e.g., polymerization of intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
